Cas no 99512-73-9 (5-aminoquinolin-6-ol)

5-aminoquinolin-6-ol structure
5-aminoquinolin-6-ol structure
Product Name:5-aminoquinolin-6-ol
CAS No:99512-73-9
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD11036384
CID:1123681
PubChem ID:18980572
Update Time:2025-04-23

5-aminoquinolin-6-ol Chemical and Physical Properties

Names and Identifiers

    • 5-amino-6-Quinolinol
    • 5-aminoquinolin-6-ol
    • AMY26249
    • SCHEMBL7846678
    • A928152
    • 5-Amino-6-oxy-chinolin
    • MFCD11036384
    • EN300-1295185
    • DTXSID401315145
    • AS-43998
    • AKOS009996370
    • 99512-73-9
    • CS-0102436
    • MDL: MFCD11036384
    • Inchi: 1S/C9H8N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H,10H2
    • InChI Key: MHHOZFQQQPZLFE-UHFFFAOYSA-N
    • SMILES: OC1C=CC2C(=CC=CN=2)C=1N

Computed Properties

  • Exact Mass: 160.064
  • Monoisotopic Mass: 160.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 59.1A^2

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5-aminoquinolin-6-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:99512-73-9)5-aminoquinolin-6-ol
Order Number:A928152
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:54
Price ($):977.0
Email:sales@amadischem.com

5-aminoquinolin-6-ol Related Literature

Additional information on 5-aminoquinolin-6-ol

Introduction to 5-amino-6-Quinolinol (CAS No. 99512-73-9)

5-amino-6-Quinolinol, with the chemical formula C₉H₆N₂O and CAS number 99512-73-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in medicinal chemistry. The presence of both amino and hydroxyl functional groups on the quinoline scaffold makes 5-amino-6-Quinolinol a versatile intermediate, facilitating its incorporation into more complex molecular architectures.

The structural motif of 5-amino-6-Quinolinol positions it as a valuable building block for the synthesis of pharmacophores targeting various therapeutic areas. Quinoline derivatives have a long history in medicine, with several well-known drugs, including antimalarials and antibacterial agents, being derived from this core structure. The amino group at the 5-position and the hydroxyl group at the 6-position provide reactive sites for further functionalization, enabling chemists to design molecules with tailored biological properties.

In recent years, there has been a surge in research focused on developing novel quinoline-based compounds with enhanced efficacy and reduced toxicity. One particularly promising area involves leveraging the inherent electron-rich nature of 5-amino-6-Quinolinol to explore its potential as a precursor for anticancer agents. Studies have demonstrated that quinoline derivatives can interact with DNA and inhibit the growth of cancer cells by interfering with key enzymatic pathways. The amino group in 5-amino-6-Quinolinol, for instance, can be exploited to form metal complexes that exhibit potent cytotoxic effects.

Furthermore, the hydroxyl group at the 6-position offers an opportunity to incorporate sugar moieties or other polar functionalities, which can improve solubility and bioavailability—critical factors for drug development. This adaptability has led to investigations into 5-amino-6-Quinolinol as a scaffold for antiviral and anti-inflammatory agents as well. Preliminary studies suggest that modifications at these key positions can yield compounds with significant therapeutic potential against emerging infectious diseases.

The synthesis of 5-amino-6-Quinolinol typically involves multi-step organic transformations, often starting from readily available quinoline precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic oxidations, have been employed to achieve high yields and purity. These techniques not only streamline the production process but also allow for greater control over regioselectivity, which is crucial for generating compounds with desired biological activities.

From a computational chemistry perspective, virtual screening methods have been increasingly utilized to identify how 5-amino-6-Quinolinol interacts with biological targets. Molecular docking simulations have revealed that this compound can bind to proteins involved in metabolic pathways relevant to cancer progression. Such insights have guided the design of derivatives with optimized binding affinities and selectivity profiles. Additionally, machine learning models are being trained on experimental data to predict the efficacy of quinoline-based drugs before they enter costly preclinical testing.

The pharmaceutical industry has also shown interest in exploring 5-amino-6-Quinolinol as a component in combination therapies. By pairing it with other bioactive molecules, researchers aim to achieve synergistic effects that could overcome resistance mechanisms observed in single-agent treatments. This approach aligns with current trends in oncology toward personalized medicine strategies that leverage polypharmacology principles.

In conclusion,5-amino-6-Quinolinol (CAS No. 99512-73-9) represents a structurally intriguing compound with immense potential in medicinal chemistry. Its unique combination of functional groups makes it an excellent candidate for designing novel therapeutics targeting cancers, viruses, and inflammatory disorders. As research continues to uncover new synthetic pathways and computational tools for drug discovery,5-amino-6-Quinolinol is poised to play an integral role in next-generation pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:99512-73-9)5-aminoquinolin-6-ol
A928152
Purity:99%
Quantity:1g
Price ($):977.0
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